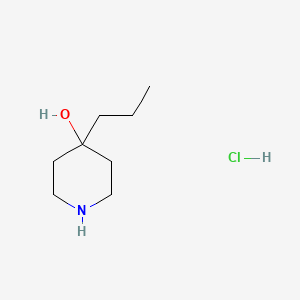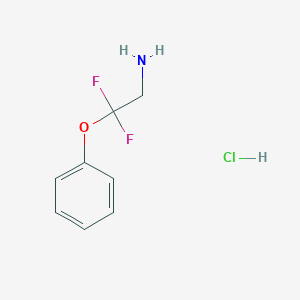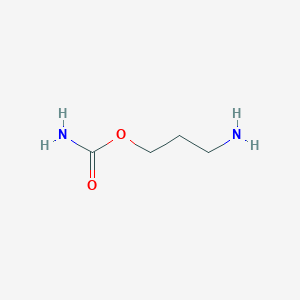
3-Aminopropyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a derivative of carbamic acid and is characterized by the presence of an amino group attached to a propyl chain, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropyl carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosgene or its derivatives to form the corresponding carbamate. Another method includes the reaction of 3-aminopropylamine with carbon dioxide and an alkylating agent in the presence of a base such as cesium carbonate .
Industrial Production Methods: In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines is gaining popularity due to its efficiency and environmental benefits. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, allowing for the direct utilization of carbon dioxide under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include ureas, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminopropyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various carbamate derivatives.
Mechanism of Action
The mechanism by which 3-aminopropyl carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells . This pathway is crucial for cell growth and survival, and its inhibition can effectively reduce tumor proliferation.
Comparison with Similar Compounds
N-Boc-1,3-propanediamine: This compound is structurally similar but contains a Boc (tert-butoxycarbonyl) protecting group instead of a carbamate group.
tert-Butyl (3-aminopropyl)carbamate: Another related compound with a tert-butyl group attached to the carbamate moiety.
Uniqueness: 3-Aminopropyl carbamate is unique due to its specific combination of an amino group and a carbamate group, which provides distinct reactivity and versatility in various chemical reactions
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-aminopropyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3-8-4(6)7/h1-3,5H2,(H2,6,7) |
InChI Key |
OUHPEQFMFIKJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


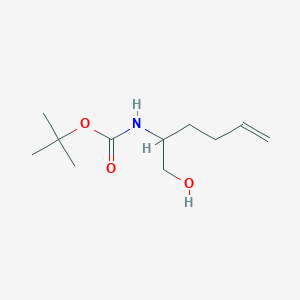


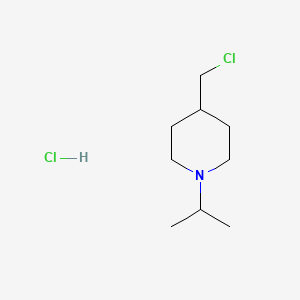
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
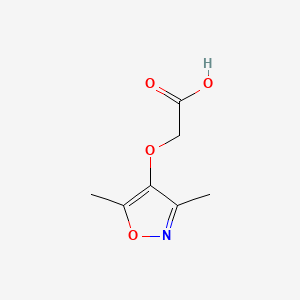

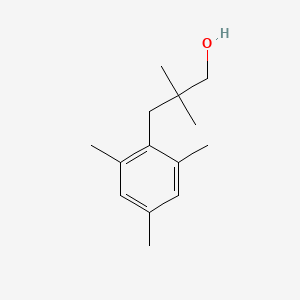
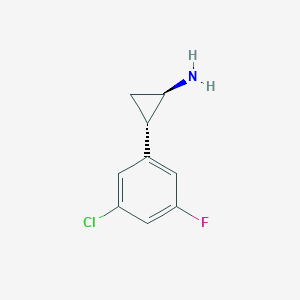
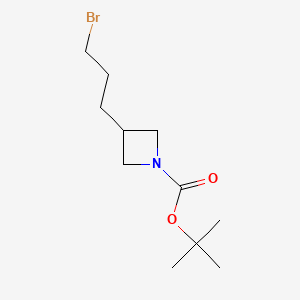
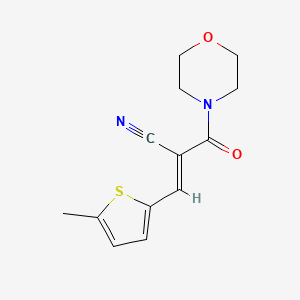
![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)
